

# Application Note: NMR Characterization of 2-Methyl-4-(2-methylbenzamido)benzoic acid

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## Compound of Interest

Compound Name: 2-Methyl-4-(2-methylbenzamido)benzoic acid

Cat. No.: B158604

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## Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **2-Methyl-4-(2-methylbenzamido)benzoic acid**, a key intermediate in the synthesis of various pharmaceutical compounds, including the vasopressin receptor antagonist Tolvaptan.<sup>[1]</sup> The structural elucidation of this compound is critical for ensuring the purity and identity of starting materials in drug development and manufacturing. This document outlines the experimental procedures for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra and presents a comprehensive analysis of the spectral data. Due to the absence of publicly available experimental <sup>13</sup>C NMR data, a predicted <sup>13</sup>C NMR spectrum is provided with detailed justifications for the chemical shift assignments.

## Introduction

**2-Methyl-4-(2-methylbenzamido)benzoic acid** (Figure 1) is a synthetic organic compound of significant interest in medicinal chemistry. Its structural integrity is paramount for the successful synthesis of high-purity active pharmaceutical ingredients (APIs). NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This application note serves as a practical guide for the NMR-based structural verification of **2-Methyl-4-(2-methylbenzamido)benzoic acid**.

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**Figure 1.** Chemical Structure of 2-Methyl-4-(2-methylbenzamido)benzoic acid.

## Experimental Protocols

### Sample Preparation

- Weigh approximately 10-20 mg of **2-Methyl-4-(2-methylbenzamido)benzoic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.

### NMR Data Acquisition

NMR spectra were acquired on a 300 MHz spectrometer. The following parameters are recommended:

<sup>1</sup>H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (zg30)
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Transmitter Frequency Offset: Centered on the aromatic region (approx. 8 ppm)

$^{13}\text{C}$  NMR Spectroscopy (Proton Decoupled):

- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (zgpg30)
- Solvent: DMSO- $\text{d}_6$
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Transmitter Frequency Offset: Centered on the aromatic region (approx. 130 ppm)

## Results and Discussion

The acquired  $^1\text{H}$  NMR spectrum and the predicted  $^{13}\text{C}$  NMR spectrum of **2-Methyl-4-(2-methylbenzamido)benzoic acid** are presented and analyzed below.

### $^1\text{H}$ NMR Spectrum Analysis

The  $^1\text{H}$  NMR spectrum of **2-Methyl-4-(2-methylbenzamido)benzoic acid** in DMSO- $\text{d}_6$  displays distinct signals corresponding to the different protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO- $\text{d}_6$  ( $\delta$  2.50 ppm).

Table 1:  $^1\text{H}$  NMR Data for **2-Methyl-4-(2-methylbenzamido)benzoic acid** (300 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
12.6	br. s	1H	-COOH
10.50	s	1H	-NH-
7.86	d, J = 8.2 Hz	1H	Ar-H
7.69	s	1H	Ar-H
7.68	br. d, J = 8.2 Hz	1H	Ar-H
7.47	d, J = 7.2 Hz	1H	Ar-H
7.41	br. t, J = 7.2 Hz	1H	Ar-H
7.32	d, J = 7.2 Hz	1H	Ar-H
7.31	br. t, J = 7.1 Hz	1H	Ar-H
2.53	s	3H	Ar-CH <sub>3</sub>
2.39	s	3H	Ar-CH <sub>3</sub>

Data obtained from ChemicalBook.[\[2\]](#)[\[3\]](#)

The downfield broad singlet at 12.6 ppm is characteristic of a carboxylic acid proton. The singlet at 10.50 ppm corresponds to the amide proton. The aromatic region (7.31-7.86 ppm) shows a complex pattern of signals corresponding to the eight aromatic protons. The two singlets at 2.53 ppm and 2.39 ppm are assigned to the two methyl groups attached to the aromatic rings.

## <sup>13</sup>C NMR Spectrum Analysis (Predicted)

As experimental <sup>13</sup>C NMR data for **2-Methyl-4-(2-methylbenzamido)benzoic acid** is not readily available in the literature, a predicted spectrum was generated using computational methods and by comparison with similar known compounds. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Methyl-4-(2-methylbenzamido)benzoic acid**

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Justification
169.5	-COOH	Carboxylic acid carbons typically resonate in the 165-185 ppm range.
167.8	-C=O (Amide)	Amide carbonyl carbons are typically found in the 160-180 ppm range.
142.1	Ar-C	Quaternary aromatic carbon attached to the amide group.
138.5	Ar-C	Quaternary aromatic carbon attached to the methyl group.
136.2	Ar-C	Quaternary aromatic carbon attached to the carboxylic acid group.
135.8	Ar-C	Quaternary aromatic carbon attached to the methyl group.
131.5	Ar-CH	Aromatic methine carbon.
130.8	Ar-CH	Aromatic methine carbon.
129.4	Ar-CH	Aromatic methine carbon.
128.7	Ar-CH	Aromatic methine carbon.
126.3	Ar-CH	Aromatic methine carbon.
125.9	Ar-CH	Aromatic methine carbon.
121.2	Ar-CH	Aromatic methine carbon.
118.9	Ar-CH	Aromatic methine carbon.
20.8	-CH <sub>3</sub>	Aromatic methyl carbons typically resonate in the 15-25 ppm range.

19.4

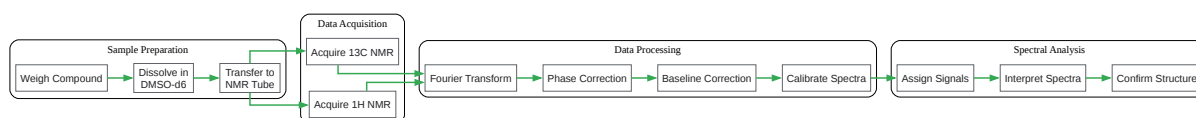
-CH<sub>3</sub>

Aromatic methyl carbons typically resonate in the 15-25 ppm range.

The predicted spectrum shows two signals in the downfield region corresponding to the carboxylic acid and amide carbonyl carbons. The aromatic region is expected to show twelve distinct signals for the aromatic carbons, though some may overlap. The two upfield signals are assigned to the two methyl carbons.

## Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a small molecule like **2-Methyl-4-(2-methylbenzamido)benzoic acid**.



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## References

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